molecular formula C13H20N2 B112983 N-benzyl-N-methylpiperidin-4-amine CAS No. 76167-62-9

N-benzyl-N-methylpiperidin-4-amine

Cat. No.: B112983
CAS No.: 76167-62-9
M. Wt: 204.31 g/mol
InChI Key: JQSWRIGANADNJD-UHFFFAOYSA-N
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Description

N-benzyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a benzyl group and a methyl group . The InChI code for this compound is 1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.31 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 204.162648646 g/mol . The topological polar surface area is 15.3 Ų .

Scientific Research Applications

  • Synthesis and Scale-up : The compound has been studied for its synthetic route optimization and scale-up. Ripin et al. (2003) developed a scalable route for producing cis-N-Benzyl-3-methylamino-4-methylpiperidine, a related compound, via hydroboration, oxidation, and reductive amination, emphasizing its potential for large-scale production (Ripin et al., 2003).

  • Stereochemistry and Isotope Effects : The stereochemistry of β-deuterium isotope effects on amine basicity, which includes compounds like N-benzyl-N-methylpiperidin-4-amine, has been explored. Perrin et al. (2005) found that deuteration increases the basicity of similar amines, providing insights into the electronic effects in these molecules (Perrin et al., 2005).

  • Catalysis and Reductive Aminations : Catalytic reductive aminations using molecular hydrogen for the synthesis of different kinds of amines, including derivatives of this compound, are significant in industrial and pharmaceutical applications. Murugesan et al. (2020) discussed the importance of these reactions in creating various amines, highlighting their role in the production of pharmaceuticals and biomolecules (Murugesan et al., 2020).

  • Nucleophilic Reactivities : The study of tertiary amines' nucleophilic reactivities, which includes this compound, is crucial for understanding their behavior in chemical reactions. Ammer et al. (2010) investigated the kinetics of reactions involving similar tertiary amines, contributing to the knowledge of their chemical properties (Ammer et al., 2010).

  • Molecular Imaging : The synthesis of radiolabeled compounds for molecular imaging, such as 1-[11C]methylpiperidin-4-yl propionate, demonstrates the application of this compound derivatives in medical imaging. Snyder et al. (1998) reported on the synthesis of such a compound for in vivo measurements of acetylcholinesterase activity (Snyder et al., 1998).

  • Enantioselective Reactions : The compound's derivatives have been used in enantioselective reactions, which are important in creating chiral pharmaceuticals. Research by Al‐Sehemi et al. (2000) on the use of related compounds in enantioselective acylating agents for amines is an example of this application (Al‐Sehemi et al., 2000).

  • Dual Inhibition in Medicinal Chemistry : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, as dual inhibitors for cholinesterase and monoamine oxidase, demonstrating its potential in medicinal chemistry (Bautista-Aguilera et al., 2014).

Safety and Hazards

Specific safety and hazard information for N-benzyl-N-methylpiperidin-4-amine is not available in the search results. For detailed safety data, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

N-benzyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWRIGANADNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997511
Record name N-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76167-62-9
Record name N-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(Benzyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester was dissolved in DCM and methanol and 2.0M HCl in ether was added. After 3 hours the solvent was removed in vacuo and the residue was recrystallised from ethyl acetate/methanol to yield benzyl-methyl-piperidin-4-yl-amine (hydrochloride salt).
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Synthesis routes and methods II

Procedure details

tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate (1.2 g, 3.947 mmol, 1.0 eq.) was dissolved in DCM (10 ml); TFA (1.2 ml) was added at 0° C. and the mixture was stirred for 2 hours at RT. The reaction mixture was concentrated under reduced pressure, taken up several times in toluene and dried. The crude product was used in the next stage without being purified further.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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